molecular formula C16H17NO4S B5775350 N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5775350
M. Wt: 319.4 g/mol
InChI Key: BZNGGQRBMXLWNQ-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as BMD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMD is a sulfonamide derivative of benzodioxane and has been found to exhibit a wide range of biological activities.

Safety and Hazards

According to a hemolytic study, most of the new molecules, including “N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide”, are mildly cytotoxic and hence might be used as safe antibacterial agents .

Mechanism of Action

Target of Action

N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as Cambridge id 6192422, is a sulfonamide derivative. Sulfonamides are known for their broad-spectrum antibacterial action . They are famous for their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains . Therefore, the primary targets of this compound are likely to be bacterial cells.

Mode of Action

The mode of action of sulfonamides is initiated by the inhibition of folic acid synthesis with 4-aminobenzoic acid by restraining the foliate synthetase enzyme which blocks folic acid synthesis in bacteria and ultimately stops the production of purines . This results in the inhibition of bacterial growth and replication .

Biochemical Pathways

The compound affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting the enzyme involved in this pathway, it prevents the production of purines, which are essential for DNA replication. This leads to the inhibition of bacterial growth and replication .

Pharmacokinetics

Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract which metabolizes in the liver and inactive compounds are excreted through bile or feces . Hence, sulfonamides are extensively used antibiotics because of their broad spectrum anti-bacterial action . In higher doses, sulfonamides may cause nausea, vomiting, and abdominal irritation .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication. This is achieved by blocking the synthesis of folic acid, which is essential for the production of purines and subsequent DNA replication .

Properties

IUPAC Name

N-benzyl-N-methyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-17(12-13-5-3-2-4-6-13)22(18,19)14-7-8-15-16(11-14)21-10-9-20-15/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNGGQRBMXLWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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